(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol
Overview
Description
(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol, commonly referred to as 1,4-DFT, is a trifluoromethylated alcohol. It is a colorless liquid with a melting point of -50 °C, a boiling point of 146 °C, and a density of 1.42 g/mL. The compound is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Stereocontrolled Access to Trifluoro-2,3-epoxypropane
Shimizu, Sugiyama, and Fujisawa (1996) discussed the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity through lipase-mediated kinetic resolution. This compound was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its potential in chemical synthesis and applications in stereochemistry (Shimizu, Sugiyama, & Fujisawa, 1996).
Spectroelectrochemical Properties in Phthalocyanines
Kamiloğlu and colleagues (2018) synthesized new compounds incorporating 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and investigated their spectroelectrochemical properties. The study highlights the role of this chemical in the development of novel phthalocyanines with potential applications in electrochemical technologies (Kamiloğlu et al., 2018).
Synthesis of Hexafluoro-2-organyl-propan-2-ols
Babadzhanova, Kirij, Yagupol'skii, Tyrra, and Naumann (2005) developed a new synthesis procedure for various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols starting from anhydrides or activated esters of carboxylic acids. This research demonstrates the versatility of fluorinated propanols in synthetic chemistry (Babadzhanova et al., 2005).
Synthesis of Chiral Trichloromethyl Propargyl Alcohols
Jiang and Si (2004) developed a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, producing chiral trichloromethyl propargyl alcohols. This research highlights the utility of chiral fluorinated alcohols in asymmetric synthesis (Jiang & Si, 2004).
properties
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPWVWRWAPFFNC-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436776 | |
Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73854-05-4 | |
Record name | (αS)-α-Ethyl-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73854-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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